N-(3-chloro-4-methoxyphenyl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide
Description
N-(3-chloro-4-methoxyphenyl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide is a heterocyclic compound featuring a piperidine-4-carboxamide backbone substituted with a tetrazolo[1,5-b]pyridazin-6-yl group and a 3-chloro-4-methoxyphenyl moiety. The compound’s design integrates a tetrazole ring fused to a pyridazine system, which is known for enhancing metabolic stability and electronic properties in medicinal chemistry contexts.
Properties
Molecular Formula |
C17H18ClN7O2 |
|---|---|
Molecular Weight |
387.8 g/mol |
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C17H18ClN7O2/c1-27-14-3-2-12(10-13(14)18)19-17(26)11-6-8-24(9-7-11)16-5-4-15-20-22-23-25(15)21-16/h2-5,10-11H,6-9H2,1H3,(H,19,26) |
InChI Key |
NSTVDOUKQOWQIY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2CCN(CC2)C3=NN4C(=NN=N4)C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methoxyphenyl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. The starting materials often include 3-chloro-4-methoxyaniline, tetrazolo[1,5-b]pyridazine, and piperidine-4-carboxylic acid. The synthesis may involve steps such as:
Nitration and Reduction: Nitration of 3-chloro-4-methoxyaniline followed by reduction to obtain the corresponding amine.
Cyclization: Formation of the tetrazolo[1,5-b]pyridazine ring through cyclization reactions.
Amidation: Coupling of the piperidine-4-carboxylic acid with the intermediate to form the final carboxamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production, including the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methoxyphenyl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide would depend on its specific application. For example:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting their activity or modulating their function.
Chemical Reactions: It may act as a catalyst or intermediate in various chemical transformations.
Comparison with Similar Compounds
Substituent Variations on the Aromatic Group
The target compound’s 3-chloro-4-methoxyphenyl group distinguishes it from analogs with alternative aromatic substitutions:
- N-(2-Chlorobenzyl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)-4-piperidinecarboxamide (C₁₇H₁₈ClN₇O): Features a 2-chlorobenzyl group instead of 3-chloro-4-methoxyphenyl.
- N-(3-chloro-4-methoxyphenyl)-1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide : Replaces the tetrazole ring with a triazole system. The triazolo[4,3-b]pyridazine moiety introduces a nitrogen-rich heterocycle, which could modify electron distribution and hydrogen-bonding capacity compared to the tetrazole analog .
Table 1: Substituent and Molecular Weight Comparisons
Heterocyclic Ring Modifications
The tetrazolo[1,5-b]pyridazine system in the target compound contrasts with triazolo or pyrazolo derivatives:
Table 2: Thermal Properties of Selected Analogs
| Compound Name | Heterocycle | Melting Point (°C) | |
|---|---|---|---|
| E-4d | Tetrazolo[1,5-b]pyridazin-6-yl | 246–248 | |
| E-4c | Triazolo[4,3-b]pyridazin-6-yl | 285–288 |
Implications of Structural Differences
- Solubility and Bioavailability : The 3-chloro-4-methoxyphenyl group in the target compound likely improves lipophilicity compared to 2-chlorobenzyl analogs, which could enhance membrane permeability but reduce aqueous solubility .
- Electronic Effects : The electron-deficient tetrazole ring may strengthen π-π interactions with biological targets compared to triazole or pyrazole systems .
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